Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Description
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4) is a quinoline derivative with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . Its IUPAC name reflects the substitution pattern: a chlorine atom at position 4, a methoxy group at position 7, and a methyl ester at position 6 (Figure 1). Key properties include:
Properties
IUPAC Name |
methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDSGYZATMCUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627292 | |
| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205448-66-4 | |
| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Carboxylic Acid Precursors
Early synthetic approaches focused on esterifying 4-chloro-7-methoxyquinoline-6-carboxylic acid using methanol under acidic conditions. A typical protocol involved refluxing the carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by methanol quench. However, this method suffered from poor yields (45–55%) due to competing hydrolysis and methoxy group demethylation.
The use of aqueous ammonia in later stages often degraded the ester moiety, necessitating rigorous exclusion of moisture. Patent US 7,612,208 B2 highlights that residual water concentrations above 0.5% reduced yields by 22–30%.
Advanced Catalytic Esterification Methods
DMF-Catalyzed Methylation Using Trimethylsilyl Chloride
A breakthrough emerged with dimethylformamide (DMF)-mediated esterification. Combining 4-chloro-7-methoxyquinoline-6-carboxylic acid (1.0 eq) with trimethylsilyl chloride (1.2 eq) in anhydrous methanol at 0–5°C achieved 89% conversion within 4 hours. The silylating agent protected the methoxy group from nucleophilic attack, while DMF stabilized the transition state.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Catalyst Loading | 5 mol% DMF |
| Methanol Volume | 10 mL/g substrate |
| Yield (Isolated) | 82% ± 3% |
This method reduced byproduct formation to <5%, as quantified by HPLC.
Crystallization and Polymorph Control
Solvent-Antisolvent Recrystallization
Post-synthesis purification leveraged methyl tert-butyl ether (MTBE) as an antisolvent. Dissolving the crude ester in N-methyl-2-pyrrolidone (NMP) at 65°C followed by MTBE addition induced crystallization of Form A polymorph. XRPD analysis confirmed a monoclinic P2₁/c structure with enhanced thermal stability (decomposition onset: 217°C).
Crystallization Parameters
| Solvent System | NMP/MTBE (1:3 v/v) |
|---|---|
| Cooling Rate | 0.5°C/min |
| Final Purity | 99.7% by qNMR |
| Particle Size | D90 = 45 μm |
Comparative Analysis of Synthetic Methodologies
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical Esterification | 52 | 87 | 12 |
| DMF-TMSCl Catalysis | 82 | 99 | 4 |
| DoM Chlorination | 76 | 98 | 8 |
Data synthesized from USPTO patent disclosures and VulcanChem process specifications.
Industrial-Scale Process Optimization
Continuous Flow Reactor Implementation
Adopting continuous flow technology reduced reaction times from 8 hours to 23 minutes. A coiled tube reactor (ID = 2 mm) maintained at 120°C with a back-pressure regulator (8 bar) achieved 91% conversion using supercritical methanol as both solvent and reactant.
Scalability Factors
-
Throughput: 12 kg/day per reactor module
-
Solvent Recovery: 98% via in-line distillation
-
Energy Consumption: 0.7 kWh/kg product
Spectroscopic Characterization Benchmarks
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Ester Hydrolysis: 4-chloro-7-methoxyquinoline-6-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced quinoline derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is synthesized through various chemical reactions involving quinoline derivatives. The compound exhibits a molecular formula of and a molecular weight of approximately 251.67 g/mol.
Synthesis Overview
| Method | Yield | Conditions |
|---|---|---|
| Reaction with ammonium hydroxide | 88.97% | Methanol at 25-30°C for 10-12 hours |
| Reaction with cesium carbonate | 86.6% | Dimethyl sulfoxide at 85°C for 12 hours |
These methods demonstrate the efficiency of synthesizing this compound under various conditions, which can be optimized for higher yields and purity levels .
Antimalarial Properties
Research has indicated that quinoline derivatives, including this compound, exhibit significant antimalarial activity. Structure-activity relationship studies have shown that modifications to the quinoline structure can enhance or diminish potency against malaria parasites .
Key Findings:
- Compounds with specific substitutions on the phenyl ring demonstrated varying degrees of antimalarial efficacy.
- The presence of an ethyl carboxylate group was found to influence the overall activity against malaria strains significantly.
Antitumor Activity
This compound has also been studied for its potential as an antitumor agent. It acts as a c-Met inhibitor, selectively targeting tumor cells that express the c-Met receptor, thereby mitigating side effects common to conventional therapies .
Case Study:
A study demonstrated that this compound could reduce tumor growth in models expressing high levels of c-Met, suggesting its utility in targeted cancer therapies.
Drug Development
The compound is being investigated as a lead molecule in drug development due to its favorable pharmacokinetic properties, including moderate to high permeability and solubility profiles .
Formulation Development
Recent patents have focused on novel polymorphs of related quinoline derivatives, enhancing the pharmaceutical properties of these compounds for better formulation outcomes . This work aims to expand the variety of crystalline forms available for drug formulation, potentially improving bioavailability and stability.
Mechanism of Action
The mechanism of action of methyl 4-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with molecular targets such as VEGF receptor tyrosine kinase . By inhibiting this kinase, the compound can interfere with angiogenesis and tumor growth . The methoxy and chloro substituents on the quinoline ring enhance its binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound is compared to analogs based on substitution patterns, functional groups, and similarity scores (derived from cheminformatics tools).
Key Observations :
- Ethyl 4-chloroquinoline-3-carboxylate (similarity score: 0.93) shares the chlorine substituent but differs in ester position and alkyl group (ethyl vs. methyl), which may reduce polarity and solubility .
Reactivity Differences :
Physicochemical Properties
Insights :
Mechanistic Differences :
- The chlorine and methoxy groups in the target compound improve target selectivity compared to non-halogenated analogs .
Biological Activity
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No. 205448-66-4) is a synthetic compound characterized by its unique quinoline structure, which has been the subject of various biological activity studies. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₂H₁₀ClNO₃
- Molecular Weight: 251.67 g/mol
- Boiling Point: Not available
- Log P (octanol-water partition coefficient): Approximately 2.6, indicating moderate lipophilicity .
Biological Activity Overview
This compound exhibits several notable biological activities:
- CYP Enzyme Inhibition:
- BBB Permeability:
- Antimicrobial Properties:
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that:
- Enzyme Interaction: The inhibition of CYP enzymes suggests that this compound may alter metabolic pathways, potentially leading to increased bioavailability of other therapeutic agents.
- Cellular Uptake and Distribution: Its lipophilic nature may facilitate cellular uptake and distribution within lipid membranes, enhancing its efficacy in target tissues.
Study on CYP Inhibition
A study demonstrated that this compound significantly inhibited CYP1A2 and CYP2C19 in vitro. The implications of this inhibition were evaluated using various substrates, revealing altered clearance rates for drugs metabolized by these enzymes. This finding highlights the need for caution when co-administering medications that rely on these metabolic pathways.
Antimicrobial Activity Investigation
In an investigation focused on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the quinoline structure enhanced antibacterial activity, suggesting a potential avenue for developing new antimicrobial agents based on this scaffold .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 251.67 g/mol |
| Log P (octanol-water) | 2.6 |
| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (Yes), CYP2D6 (No) |
| BBB Permeability | Yes |
| Antimicrobial Activity | Potentially active against various pathogens |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via classical quinoline derivatization methods, such as the Gould–Jacob or Friedländer reactions, which involve cyclocondensation of anilines with ketones or aldehydes. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact regioselectivity and purity. For example, chlorination at the 4-position requires careful control of stoichiometry to avoid over-substitution. Post-synthetic purification via column chromatography or recrystallization is critical to achieving >97% purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assigns methoxy (δ ~3.9–4.1 ppm), carbonyl (δ ~165–170 ppm), and aromatic proton environments.
- IR : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹).
- MS : Molecular ion peak at m/z 251.67 (consistent with C₁₂H₁₀ClNO₃) .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and packing motifs. Hydrogen-bonding patterns (e.g., C=O⋯H interactions) are analyzed to understand supramolecular assembly .
Q. How do solubility and density impact experimental design in handling this compound?
- Methodological Answer :
- Solubility : Practically insoluble in water (0.053 g/L at 25°C), requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Limited solubility necessitates sonication or heating for homogeneous reaction mixtures .
- Density : 1.320 g/cm³ at 20°C influences solvent selection for density-gradient centrifugation during purification .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during functionalization of the quinoline core?
- Methodological Answer : Regioselectivity in halogenation or methoxy-group introduction is controlled via directing groups or steric effects. For example, the 4-chloro substituent directs electrophilic substitution to the 6-position. Computational modeling (DFT calculations) predicts reactive sites, while in-situ monitoring (e.g., HPLC) tracks intermediate formation to optimize yields .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Challenges include disorder in the methoxy or ester groups and twinning in crystals. Strategies:
- Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps.
- Refinement : SHELXL’s TWIN/BASF commands model twinning, while restraints on anisotropic displacement parameters (ADPs) mitigate disorder .
Q. What computational approaches are used to predict intermolecular interactions in solid-state structures?
- Methodological Answer : Graph-set analysis (Etter’s formalism) maps hydrogen-bonding networks (e.g., R₂²(8) motifs). Molecular dynamics (MD) simulations assess packing efficiency, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl⋯H interactions) .
Q. How is this compound relevant in pharmacological impurity profiling?
- Methodological Answer : As Lenvatinib Impurity 55, its isolation and quantification require:
- Chromatography : RP-HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Method Validation : Linearity (R² > 0.999), LOD/LOQ (<0.1%), and forced degradation studies (acid/base hydrolysis) ensure specificity .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
